molecular formula C14H17BO2 B116195 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane CAS No. 159087-45-3

4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane

Cat. No. B116195
M. Wt: 228.1 g/mol
InChI Key: VEIORNIWTVJLCN-UHFFFAOYSA-N
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Patent
US09315525B2

Procedure details

To a stirred solution of IId′ (10 mL, 91 mmol) in dry THF (50 mL) at −78° C. was added n-BuLi (2.5 M in n-hexane, 40 mL, 100 mmol). Another flask was charged with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (18.7 mL, 91 mmol) in dry THF (100 mL) under argon atmosphere, and the reaction mixture was cooled to −78° C. The lithium acetylide from the first flask, which was cooled to −78° C., was slowly added to the second by a double-ended needle. The mixture was stirred at −78° C. for 2 hours, after which anhydrous HCl (105 mmol) was added. Then, reaction mixture was warmed to room temperature. After removal of the precipitated LiCl by filtration and removal of solvents under reduced pressure, the residue was purified by distillation (185-200° C./15 mbar) to afford IIId (16.05 g, 76%) as a colourless oil.
Quantity
18.7 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
105 mmol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li][CH2:2][CH2:3][CH2:4][CH3:5].C(O[B:10]1[O:14][C:13]([CH3:16])([CH3:15])[C:12]([CH3:18])([CH3:17])[O:11]1)(C)C.[C-]#[C-].[Li+].[Li+].Cl.[CH2:24]1[CH2:28]O[CH2:26][CH2:25]1>>[CH3:16][C:13]1([CH3:15])[C:12]([CH3:17])([CH3:18])[O:11][B:10]([C:5]#[C:4][C:3]2[CH:2]=[CH:26][CH:25]=[CH:24][CH:28]=2)[O:14]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
18.7 mL
Type
reactant
Smiles
C(C)(C)OB1OC(C(O1)(C)C)(C)C
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#[C-].[Li+].[Li+]
Step Three
Name
Quantity
105 mmol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added to the second by a double-ended needle
CUSTOM
Type
CUSTOM
Details
Then, reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
After removal of the precipitated LiCl
FILTRATION
Type
FILTRATION
Details
by filtration and removal of solvents under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was purified by distillation (185-200° C./15 mbar)
CUSTOM
Type
CUSTOM
Details
to afford IIId (16.05 g, 76%) as a colourless oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC1(OB(OC1(C)C)C#CC1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.